2-[4-(Benzyloxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol
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Overview
Description
2-[4-(Benzyloxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ol is a complex organic compound with the molecular formula C23H20N2O2S and a molecular weight of 388.48 g/mol . This compound belongs to the class of heterocyclic compounds, specifically benzothiophenes, which are known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzyloxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products .
Scientific Research Applications
2-[4-(Benzyloxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-[4-(Benzyloxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Benzyloxy)phenyl]-2,3,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-4(1H)-one
- N-[4-(Benzyloxy)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Uniqueness
2-[4-(Benzyloxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ol is unique due to its specific structural features, such as the benzyloxy group and the tetrahydrobenzothieno[2,3-d]pyrimidin core. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds .
Properties
Molecular Formula |
C23H20N2O2S |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H20N2O2S/c26-22-20-18-8-4-5-9-19(18)28-23(20)25-21(24-22)16-10-12-17(13-11-16)27-14-15-6-2-1-3-7-15/h1-3,6-7,10-13H,4-5,8-9,14H2,(H,24,25,26) |
InChI Key |
LRILKYHLODIIHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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